

An In-Depth Technical Guide to Regelidine: Structure, Properties, and Biological Context

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Regelidine, a naturally occurring sesquiterpene alkaloid, represents a molecule of significant interest within the broader class of dihydro-β-agarofuran sesquiterpenoids. Isolated from the stems of Tripterygium regelii, this complex polyester holds potential for further investigation due to the diverse biological activities associated with its structural class.[1] This technical guide provides a comprehensive overview of the current knowledge on **Regelidine**, focusing on its chemical structure, physicochemical properties, and the biological activities characteristic of its parent compound class, thereby offering a foundational resource for researchers and professionals in drug discovery and development.

Chemical Structure and Nomenclature

Regelidine is classified as a dihydro-β-agarofuran sesquiterpene polyester.[1] The definitive elucidation of its absolute configuration was accomplished through a combination of ¹H- and ¹³C-NMR spectrometry, and further confirmed by X-ray crystallography. This foundational work established the precise three-dimensional arrangement of the molecule.

While a universally accepted IUPAC name is not commonly cited in readily available literature, the structural complexity arises from a fused tricyclic core and multiple ester linkages to aromatic and heterocyclic moieties.



Table 1: Chemical Identifiers for Regelidine

Identifier	Value	Source	
CAS Number	114542-54-0 MedChemExpress[1]		
Molecular Formula	C35H37NO8	MedChemExpress[1]	
Molecular Weight	599.67 g/mol	MedChemExpress[1]	
SMILES	C[C@@]12[C@@]3(INVALID-LINK (CC[C@@H]2OC(C4=CC=CC =C4)=O)C)INVALID-LINK(INVALID-LINK ([H])C[C@@H]1OC(C5=CC=C C=C5)=O)OC(C6=CN=CC=C6)=O	MedChemExpress	

Physicochemical Properties

Regelidine is an off-white to light yellow solid at room temperature. Detailed quantitative data on properties such as melting point, boiling point, and pKa are not extensively reported in the public domain. However, its solubility has been characterized in dimethyl sulfoxide (DMSO).

Table 2: Solubility and Handling of Regelidine



Parameter	Value	Notes	Source
Appearance	Off-white to light yellow solid	-	MedChemExpress
Solubility in DMSO	2 mg/mL (3.34 mM)	Requires sonication, warming, and heating to 60°C for dissolution. Use of hygroscopic DMSO can significantly impact solubility; newly opened DMSO is recommended.	MedChemExpress
Storage (Solid)	4°C, protect from light	-	MedChemExpress
Storage (in Solvent)	-80°C for 6 months; -20°C for 1 month (protect from light)	Aliquot to prevent repeated freeze-thaw cycles.	MedChemExpress

Biological Activity and Pharmacological Context

Direct and extensive pharmacological studies specifically on **Regelidine** are limited in publicly accessible literature. However, the broader class of dihydro- β -agarofuran sesquiterpenoids, to which **Regelidine** belongs, is known for a wide range of biological activities. This provides a strong indication of the potential therapeutic areas for **Regelidine** and its analogues.

The known biological activities of dihydro-β-agarofuran sesquiterpenoids include:

- Antitumor and Cytotoxic Activity: Many compounds in this class have demonstrated the ability to inhibit the growth of various cancer cell lines.
- Multidrug Resistance (MDR) Reversal: Certain dihydro-β-agarofuran sesquiterpenoids have been shown to counteract the resistance of cancer cells to chemotherapy.
- Anti-HIV Activity: Some members of this class have exhibited inhibitory effects against the human immunodeficiency virus.



- Insecticidal and Antifeedant Activity: These compounds can act as natural deterrents to insects.
- Neuroprotective and Cognition-Enhancing Effects: Recent studies have highlighted the
 potential of these molecules in models of neurodegenerative diseases like Alzheimer's
 disease.

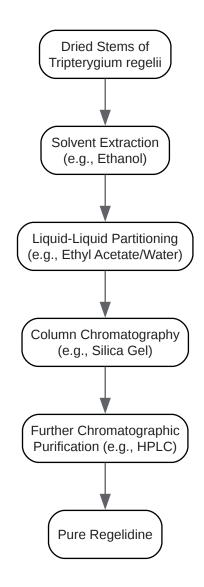
Experimental Protocols

Detailed experimental protocols for the isolation and structural elucidation of **Regelidine** are described in the primary literature. Below is a summarized workflow based on common practices for natural product isolation and characterization.

Isolation of Regelidine from Tripterygium regelii

A generalized workflow for the isolation of sesquiterpenoid alkaloids from plant material is as follows:





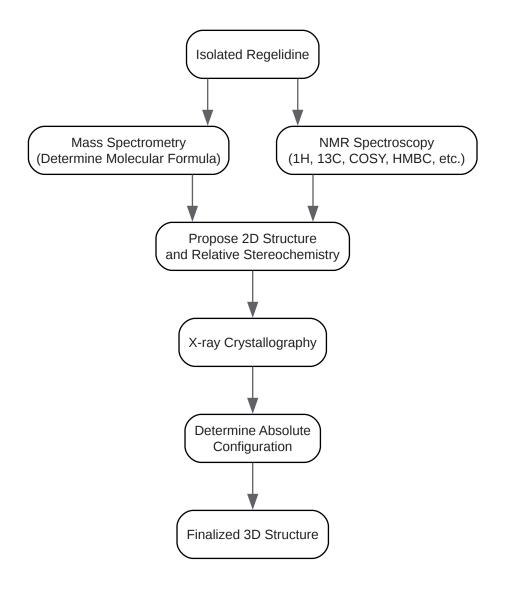
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Figure 1. Generalized workflow for the isolation of **Regelidine**.

Structural Elucidation Workflow

The determination of **Regelidine**'s complex structure involves a multi-step analytical process:





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Figure 2. Workflow for the structural elucidation of Regelidine.

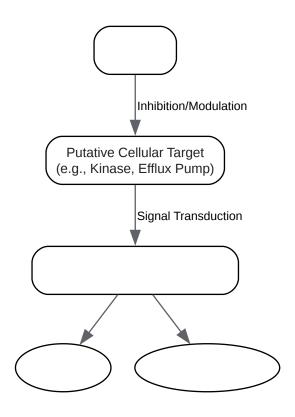
Signaling Pathways and Mechanism of Action (Hypothetical)

Given the known activities of related dihydro-β-agarofuran sesquiterpenoids, **Regelidine** could potentially modulate several key cellular signaling pathways. For instance, its potential cytotoxic and MDR reversal activities might involve interactions with pathways that regulate cell survival, apoptosis, and drug efflux.

The diagram below illustrates a hypothetical signaling pathway that could be influenced by a cytotoxic agent, providing a framework for future research into **Regelidine**'s mechanism of



action.



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Figure 3. Hypothetical signaling pathway for **Regelidine**'s potential cytotoxic effects.

Future Directions

The complex structure of **Regelidine** and the promising biological activities of its parent class of compounds make it a compelling subject for further research. Key areas for future investigation include:

- Total Synthesis: Developing a synthetic route to Regelidine would enable the production of larger quantities for extensive biological testing and the creation of novel analogues with improved therapeutic properties.
- Pharmacological Profiling: A comprehensive screening of Regelidine against a wide range
 of biological targets is needed to identify its specific mechanism(s) of action.
- In Vivo Studies: Should in vitro studies reveal significant activity, subsequent evaluation in animal models of disease will be crucial to determine its therapeutic potential.



Conclusion

Regelidine is a structurally intricate natural product with a high potential for biological activity, inferred from the known properties of dihydro- β -agarofuran sesquiterpenoids. While specific pharmacological data on **Regelidine** remains to be fully explored, this guide consolidates the existing knowledge of its chemical and physical properties and provides a roadmap for future research. The information presented herein serves as a valuable resource for scientists and professionals dedicated to the discovery and development of novel therapeutics from natural sources.

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References

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